molecular formula C10H9BrO B1276782 3-(4-Bromophenyl)cyclobutanone CAS No. 254892-91-6

3-(4-Bromophenyl)cyclobutanone

Cat. No.: B1276782
CAS No.: 254892-91-6
M. Wt: 225.08 g/mol
InChI Key: FOQRHYVNXUDNKL-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)cyclobutanone is an organic compound with the molecular formula C10H9BrO It is a cyclobutanone derivative where a bromophenyl group is attached to the third carbon of the cyclobutanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)cyclobutanone typically involves the cycloaddition reactions. One common method is the [2+2] cycloaddition of alkenes with ketenes. For instance, the reaction between 4-bromostyrene and ketene can yield this compound under appropriate conditions. The reaction is usually carried out in the presence of a catalyst such as a transition metal complex to facilitate the cycloaddition process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromophenyl)cyclobutanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 3-(4-Bromophenyl)cyclobutanol.

    Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products:

    Oxidation: this compound can be oxidized to this compound carboxylic acid.

    Reduction: Reduction yields 3-(4-Bromophenyl)cyclobutanol.

    Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromophenyl)cyclobutanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)cyclobutanone depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

    3-(4-Chlorophenyl)cyclobutanone: Similar structure but with a chlorine atom instead of bromine.

    3-(4-Fluorophenyl)cyclobutanone: Contains a fluorine atom in place of bromine.

    3-(4-Methylphenyl)cyclobutanone: Has a methyl group instead of bromine.

Uniqueness: 3-(4-Bromophenyl)cyclobutanone is unique due to the presence of the bromine atom, which can participate in specific reactions such as nucleophilic substitution. The bromine atom also influences the compound’s reactivity and physical properties, making it distinct from its chloro, fluoro, and methyl analogs.

Properties

IUPAC Name

3-(4-bromophenyl)cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQRHYVNXUDNKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404624
Record name 3-(4-Bromophenyl)cyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254892-91-6
Record name 3-(4-Bromophenyl)cyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-bromophenyl)cyclobutan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-(4-Bromophenyl)cyclobutanone?

A1: The molecular formula of this compound is C10H9BrO []. While the abstract doesn't explicitly state the molecular weight, it can be calculated from the molecular formula to be approximately 225.08 g/mol.

Q2: How was the structure of this compound confirmed?

A2: While the specific spectroscopic data isn't provided in the abstract, the text mentions that the molecule is folded with a dihedral angle of 45.5° between the rings []. This suggests that structural characterization likely involved techniques like X-ray crystallography or NMR spectroscopy, which can determine bond angles and overall molecular conformation.

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